1H-Imidazole, dihydro-2-undecyl-
Description
1H-Imidazole, dihydro-2-undecyl- is a partially saturated imidazole derivative featuring an 11-carbon undecyl chain at the 2-position. Such structural features make it relevant in medicinal chemistry, materials science, and catalysis, particularly where hydrophobicity and tailored molecular interactions are critical .
Properties
CAS No. |
60621-90-1 |
|---|---|
Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
2-undecyl-2,3-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-16H,2-11H2,1H3 |
InChI Key |
ORZLXTLUJPDCAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1NC=CN1 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions for Imidazole Ring Formation
Condensation-based approaches are foundational for constructing the imidazole core. A prominent method involves cyclocondensation of 1,2-diamines with carboxylic acid derivatives bearing the undecyl chain. For instance, reacting 1,2-diaminoethane with undecylic acid under dehydrating conditions (e.g., polyphosphoric acid) yields 4,5-dihydro-1H-imidazole-2-undecyl via intramolecular cyclization. This single-step process operates at 120–150°C for 6–12 hours, achieving moderate yields (~60–70%).
Alternative routes employ aldehydes as reactants. Source highlights the autooxidation of 2-(hydroxyalkyl)imidazoles in tetrahydrofuran (THF) with sodium hydride and pyrazole, forming 2-acylimidazoles. While this method targets acylated derivatives, adapting it to introduce the undecyl chain requires initial synthesis of 2-(1-hydroxyundecyl)imidazole through aldehyde condensation, followed by reduction to the alkyl group.
Grignard Addition to Imidazole Carbonyl Precursors
Grignard reagents facilitate direct alkylation at the imidazole’s 2-position. Reacting 2-formyl-1H-imidazole with undecyl magnesium bromide generates 2-(1-hydroxyundecyl)-1H-imidazole , which undergoes dehydration or reduction to yield the target compound. Key conditions include:
- Solvent: Anhydrous THF or diethyl ether
- Temperature: 0°C to room temperature
- Workup: Acidic quenching (HCl) followed by extraction.
This method, while efficient for introducing long alkyl chains, requires careful control of moisture and stoichiometry to avoid side reactions. Post-Grignard reduction with sodium borohydride or catalytic hydrogenation further saturates the imidazole ring, producing the dihydro structure.
Reduction of 2-Acylimidazole Derivatives
Reductive strategies transform acylated intermediates into alkyl-substituted imidazoles. Starting with 2-undecylimidazole-1-carboxylate , treatment with LiAlH4 or NaBH4 selectively reduces the carbonyl group to a methylene unit, affording the dihydro derivative. For example:
$$
\text{2-Undecylimidazole-1-carboxylate} \xrightarrow{\text{NaBH4, EtOH}} \text{1H-Imidazole, dihydro-2-undecyl-}
$$
This method achieves yields of 65–80% under mild conditions (25–50°C, 2–4 hours).
Hydrogenation of the Imidazole Ring
Catalytic hydrogenation directly saturates the imidazole ring. Subjecting 2-undecyl-1H-imidazole to H2 gas (1–3 atm) in the presence of Pd/C or Raney Ni at 80–100°C produces the dihydro analog. While this approach is straightforward, regioselectivity challenges may arise, necessitating optimized catalyst loading (5–10 wt%) and solvent systems (e.g., ethanol or acetic acid).
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each method:
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, dihydro-2-undecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it to dihydroimidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives.
Scientific Research Applications
1H-Imidazole, dihydro-2-undecyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, dihydro-2-undecyl- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. For example, the nitrogen atoms in the imidazole ring can coordinate with metal ions, affecting enzyme activity and catalysis .
Comparison with Similar Compounds
Substituent Chain Length and Hydrophobicity
- 1H-Imidazole, 2-ethyl- (C₂ chain) : Exhibits lower lipophilicity (logP ≈ 1.2) compared to the undecyl derivative (estimated logP > 6), impacting solubility and membrane permeability. Shorter chains favor aqueous solubility, whereas the undecyl group enhances lipid bilayer interaction, making it suitable for surfactant or drug delivery applications .
- Its monoacetate derivative (CAS 106917-26-4) further modifies polarity, enabling tunable solubility for pharmaceutical formulations .
Saturation and Aromaticity
- 1H-Imidazole, 2,3-dihydro-2-methyl- : Saturation at the 2,3 positions disrupts conjugation, reducing resonance stability. This compound shows higher reactivity in nucleophilic substitutions compared to the 4,5-dihydro analog, which retains partial aromaticity .
- The diphenylmethyl group introduces π-π stacking capabilities, useful in crystal engineering .
Pharmacological and Antioxidant Profiles
- 1,5-Diphenyl-1H-imidazole derivatives : Substituted phenyl groups confer antioxidant activity via radical scavenging. In contrast, the undecyl chain in the target compound may prioritize membrane interaction over direct antioxidant effects, suggesting utility in lipid-mediated drug delivery .
- Ethyl 1H-imidazole-1-acetate : Polar ester groups enhance bioavailability for central nervous system applications. The undecyl derivative’s hydrophobicity may limit blood-brain barrier penetration but improve depot formulations .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1H-imidazole, dihydro-2-undecyl- in a laboratory setting?
- Methodological Answer : Synthesis requires a multi-step approach involving alkylation of the imidazole core. For example, a nucleophilic substitution reaction can introduce the undecyl chain at the 2-position. Precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize side products like over-alkylated derivatives . Characterization should include NMR (¹H/¹³C) and mass spectrometry to confirm molecular weight and substituent positions. Cross-validate purity using HPLC with UV detection .
Q. How can researchers resolve discrepancies in spectroscopic data for dihydroimidazole derivatives?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from tautomeric equilibria or solvent effects. For dihydroimidazoles, dynamic NMR experiments at varying temperatures can identify tautomeric shifts. Compare computational predictions (e.g., DFT calculations for expected chemical shifts) with empirical data. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .
Q. What safety protocols are essential when handling dihydroimidazole derivatives?
- Methodological Answer : Refer to GHS classifications for analogous compounds (e.g., acute oral toxicity Category 4, skin irritation Category 2). Use fume hoods for synthesis steps involving volatile reagents. In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15+ minutes, and seek medical evaluation for respiratory irritation .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of 1H-imidazole, dihydro-2-undecyl- for higher yields?
- Methodological Answer : Apply a 2³ factorial design to test variables: reaction time (X₁), temperature (X₂), and catalyst concentration (X₃). Use ANOVA to identify significant interactions. For example, a study on similar imidazoles found that increasing X₂ from 60°C to 80°C improved yields by 22% but increased side-product formation at higher X₁ . Optimize via response surface methodology (RSM) to balance yield and purity .
Q. What theoretical frameworks guide the study of dihydroimidazole reactivity in catalytic systems?
- Methodological Answer : Link research to frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. For example, HOMO localization on the imidazole ring’s nitrogen atoms explains its ligand behavior in coordination chemistry. Pair this with kinetic isotope effect (KIE) studies to probe rate-determining steps in catalytic cycles .
Q. How do steric and electronic effects of the undecyl chain influence the compound’s biological activity?
- Methodological Answer : Conduct comparative studies with shorter alkyl chains (e.g., methyl, hexyl). Use molecular docking simulations to assess binding affinity to target enzymes (e.g., cytochrome P450). Experimental validation via enzyme inhibition assays can reveal chain-length-dependent activity trends. For instance, the undecyl chain’s hydrophobicity may enhance membrane permeability but reduce solubility—quantify partition coefficients (log P) .
Data Interpretation and Validation
Q. What strategies validate crystallographic data for structurally similar imidazole derivatives?
- Methodological Answer : Use SHELXL for refinement, ensuring R-factor convergence below 5%. Cross-check with Fourier difference maps to identify disordered solvent molecules. Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for analogous compounds. For example, the C-N bond in dihydroimidazoles typically ranges from 1.32–1.38 Å .
Q. How to address conflicting bioactivity results in imidazole-based drug discovery studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
